molecular formula C16H12ClF2NO B5912349 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one

Cat. No. B5912349
M. Wt: 307.72 g/mol
InChI Key: KBTTWXCQUYKEIN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The chemical structure of Diflunisal is similar to that of aspirin, but it has a longer half-life and a slower onset of action.

Mechanism of Action

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one inhibits both COX-1 and COX-2, but it has a higher affinity for COX-1.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It has been shown to reduce pain and inflammation in various animal models of arthritis and inflammation. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has also been found to reduce fever in animal models of fever. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to inhibit platelet aggregation and reduce the risk of thrombosis.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its well-established mechanism of action and its availability as a commercial drug. It is also relatively inexpensive and has a long half-life, which makes it suitable for long-term studies. However, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has some limitations, such as its potential toxicity and its non-specific effects on other enzymes and signaling pathways. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one may not be suitable for studying specific isoforms of COX, due to its non-selective inhibition of both COX-1 and COX-2.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, including its potential use in the prevention and treatment of cardiovascular diseases, such as thrombosis, atherosclerosis, and stroke. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to reduce the risk of thrombosis in animal models, and it may have similar effects in humans. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one may have neuroprotective effects, due to its ability to inhibit inflammation and oxidative stress in the brain. Further studies are needed to investigate the potential therapeutic uses of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one in these areas.

Synthesis Methods

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 2,4-difluoroaniline in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to form the final product. The yield of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has also been found to have antipyretic effects, which means that it can reduce fever. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to have antiplatelet effects, which means that it can inhibit blood clotting.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTTWXCQUYKEIN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one

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